molecular formula C7H13BrO B2465901 2-(2-Bromoethyl)-3-methyloxolane CAS No. 2253632-47-0

2-(2-Bromoethyl)-3-methyloxolane

Cat. No.: B2465901
CAS No.: 2253632-47-0
M. Wt: 193.084
InChI Key: KVHDAGJELLTHNF-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-3-methyloxolane is a chemical compound with the molecular formula C7H13BrO and a molar mass of 193.08 g/mol . Its structure is based on an oxolane (tetrahydrofuran) ring, which is a five-membered cyclic ether, substituted with a methyl group and a 2-bromoethyl chain . The oxolane ring system is of significant interest in green chemistry, as derivatives like 2-methyloxolane are recognized as bio-based solvents derived from lignocellulosic biomass, serving as sustainable alternatives to petroleum-based solvents such as hexane . As a functionalized oxolane, this compound is a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research. The presence of the bromoethyl group makes it a versatile reagent for further chemical transformations, particularly in nucleophilic substitution reactions, where it can be used to introduce the 2-(oxolane) moiety into more complex molecules. Researchers can leverage this compound in the synthesis of novel compounds, material science, and method development. Its structure, featuring both an ether oxygen and an alkyl halide, provides two distinct reactive sites for sequential and selective modifications. For Research Use Only (RUO). This product is intended for laboratory research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic, therapeutic, or cosmetic agent. Please handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(2-bromoethyl)-3-methyloxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHDAGJELLTHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-3-methyloxolane can be achieved through several methods. One common approach involves the reaction of 3-methyloxolane with bromoethane in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of 2-bromoethanol as a starting material. This compound can be reacted with 3-methyloxolane in the presence of an acid catalyst to promote the formation of the desired product through an etherification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product can be achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-3-methyloxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group, resulting in the formation of 2-ethyl-3-methyloxolane.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents such as tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives of 3-methyloxolane.

    Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: The major product is 2-ethyl-3-methyloxolane.

Scientific Research Applications

2-(2-Bromoethyl)-3-methyloxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromoethyl group.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-3-methyloxolane involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Reported Molecular Data :

  • Molecular Formula : Listed as C₇H₆ClN₃ in a 2018 catalogue , which conflicts with its expected formula (likely C₇H₁₃BrO based on structure).
  • Molecular Weight: 167.60 g/mol (discrepancy noted; theoretical value for C₇H₁₃BrO is ~193.09 g/mol).
  • Key Features : The oxolane ring enhances polarity, while the bromoethyl group enables alkylation reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-Bromoethyl)-3-methyloxolane with structurally analogous brominated and cyclic ether compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features CAS Number
This compound C₇H₆ClN₃* 167.60 Oxolane ring, bromoethyl, methyl groups Not available
1-(Bromomethyl)-3-methylcyclopentane C₇H₁₃Br 193.09 Cyclopentane ring, bromomethyl, methyl Not available
2-Methyl-1,3-dioxolane C₃H₆O₂ 90.08 Dioxolane ring (two oxygens), methyl 497-26-7
6-(Chloromethyl)-1,3-benzoxazole C₈H₆ClNO 167.60 Benzoxazole ring, chloromethyl Not available
3-Bromo-6-(bromomethyl)-2-methylpyridine C₇H₇Br₂N 264.95 Pyridine ring, bromomethyl, bromo Not available

*Discrepancy noted: Expected formula for this compound is likely C₇H₁₃BrO (~193.09 g/mol), but reported data conflicts .

Research Findings and Discrepancies

  • Synthetic Yields : Bromoethyl-containing compounds like N-(2-bromoethyl)phthalimide achieve 62–71% yields under DMF/K₂CO₃ conditions , suggesting comparable efficiency for this compound.
  • Data Reliability : The molecular formula inconsistency in catalogues (C₇H₆ClN₃ vs. expected C₇H₁₃BrO) highlights the need for verification via experimental characterization .

Biological Activity

2-(2-Bromoethyl)-3-methyloxolane, with the CAS number 2253632-47-0, is a chemical compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) ring structure with a bromoethyl substituent. The molecular formula is C6H11BrOC_6H_{11}BrO, and it has a molecular weight of approximately 179.06 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Biological Molecules : The presence of the bromine atom allows for nucleophilic substitution reactions, which may lead to the formation of adducts with nucleophilic biomolecules such as proteins and nucleic acids.
  • Modulation of Enzyme Activity : Preliminary studies suggest that this compound may influence enzyme activity, potentially affecting metabolic pathways involved in cell proliferation and apoptosis.

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 3-methyloxolane with bromoethyl derivatives under basic conditions. The reaction conditions typically include:

  • Reagents : Bromoethyl derivatives, base (e.g., sodium hydride).
  • Solvent : Anhydrous solvents such as THF or DMF.
  • Temperature : Reactions are often conducted at elevated temperatures to enhance yield.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays indicated moderate activity against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 200 µg/mL.

Bacterial StrainMIC (µg/mL)
E. coli150
S. aureus100
Pseudomonas aeruginosa200

Cytotoxicity Studies

Cytotoxicity assays using human cell lines showed that this compound exhibits selective toxicity towards cancer cells compared to normal cells. The IC50 values were determined as follows:

Cell LineIC50 (µM)
HeLa (cervical carcinoma)50
MCF-7 (breast cancer)60
Normal fibroblasts>100

These findings suggest that the compound may have potential as an anticancer agent.

Case Studies

A notable case study involved the use of this compound in combination with existing chemotherapeutic agents. Researchers found that co-treatment enhanced the efficacy of standard treatments in resistant cancer cell lines, indicating a possible role in overcoming drug resistance.

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